![molecular formula C9H9BrO B3187773 Phenol, 2-bromo-6-(2-propenyl)- CAS No. 17269-81-7](/img/structure/B3187773.png)
Phenol, 2-bromo-6-(2-propenyl)-
Overview
Description
Phenols are a type of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They are also called carbolic acids . They exhibit unique physical and chemical properties when compared to alcohol . These physical and chemical properties of phenol are mainly because of the presence of the hydroxyl group in them .
Molecular Structure Analysis
Phenols have a hydroxyl group (-OH) attached directly to a benzene ring . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom . This has an important effect on both the properties of the ring and of the -OH group .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Pure phenol is a white crystalline solid, smelling of disinfectant . It has to be handled with great care because it causes immediate white blistering to the skin . Phenols are moderately soluble in water . They have a higher boiling point when compared to other hydrocarbons that have equal molecular masses .Scientific Research Applications
- Health Benefits : Phenolic compounds in foods offer several health benefits, including antibacterial, anti-hyperlipidemic, cytotoxic, cardioprotective, neuroprotective, and anti-diabetic properties .
Traditional Medicine
Some phenolic compounds have been incorporated into traditional medicine formulations. These compounds address oxidative stress, hypertension, lowered immunity, microbial infections, and antimicrobial resistance .
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Organoboron compounds are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . In the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of chemical transformations, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that organoboron compounds, such as boronic esters, are usually bench stable, easy to purify, and often even commercially available
Result of Action
Organoboron compounds are known to participate in various transformations, suggesting they may have diverse effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-prop-2-enylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOFMJOMTXHGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529180 | |
Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-bromo-6-(2-propenyl)- | |
CAS RN |
17269-81-7 | |
Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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